Diammonium hydrogenphosphate-15N2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

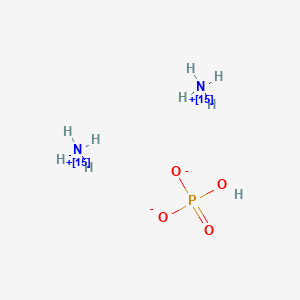

Diammonium hydrogenphosphate-15N2 is a stable isotope-labeled compound with the molecular formula (15NH4)2HPO4. It is a variant of diammonium hydrogenphosphate where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research to trace nitrogen pathways and study nitrogen-related processes due to its isotopic labeling.

Wirkmechanismus

Target of Action

Diammonium hydrogenphosphate-15N2, also known as azanium;hydrogen phosphate, is an inorganic compound widely used in various industries, notably food production . Its primary targets are the soil and plants in agricultural applications, where it delivers essential nutrients for robust growth .

Mode of Action

The compound’s mode of action is primarily through its composition of two ammonium ions, one hydrogen ion, and one phosphate ion . The chemical structure of this compound consists of a central phosphate ion surrounded by two ammonium ions and one hydrogen ion . This arrangement results in a crystalline solid with a strong ionic bond character .

Biochemical Pathways

The unique combination of two nitrogen atoms from the ammonium ions and one phosphorus atom from the phosphate ion makes this compound an excellent source of nitrogen and phosphorus . These are two essential nutrients required for plant growth and development, affecting various biochemical pathways in plants .

Pharmacokinetics

This solubility also facilitates its use in various industrial processes .

Result of Action

The result of this compound’s action is the enhanced growth and development of plants in agricultural applications . By providing essential nutrients, it promotes robust growth and ensures the health and productivity of crops .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a fertilizer can be affected by the pH of the soil, as this compound exhibits a slightly acidic pH in aqueous solutions, typically ranging from 5.5 to 6.5 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diammonium hydrogenphosphate-15N2 can be synthesized by reacting ammonia-15N with phosphoric acid. The reaction involves the following steps:

Partial Neutralization: Ammonia-15N is titrated with phosphoric acid to form ammonium dihydrogenphosphate. [ \text{H}_3\text{PO}_4 + \text{NH}_3 \rightarrow \text{NH}_4\text{H}_2\text{PO}_4 ]

Formation of this compound: Further addition of ammonia-15N to ammonium dihydrogenphosphate results in the formation of this compound. [ \text{NH}_4\text{H}_2\text{PO}_4 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{HPO}_4 ]

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium hydrogenphosphate-15N2 undergoes various chemical reactions, including:

Dissociation: It dissociates into ammonia and monoammonium phosphate upon heating. [ (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{NH}_3 + \text{NH}_4\text{H}_2\text{PO}_4 ]

Decomposition: At higher temperatures, it decomposes to release ammonia, phosphorus oxides, and nitrogen oxides. [ (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{NH}_3 + \text{P}_2\text{O}_5 + \text{N}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Ammonia, phosphoric acid.

Conditions: Controlled temperature and pH, typically in aqueous solutions.

Major Products:

- Ammonia (NH3)

- Monoammonium phosphate (NH4H2PO4)

- Phosphorus oxides (P2O5)

- Nitrogen oxides (N2O)

Wissenschaftliche Forschungsanwendungen

Diammonium hydrogenphosphate-15N2 is widely used in various scientific research fields:

- Chemistry: Used as a tracer to study nitrogen pathways and reactions.

- Biology: Employed in metabolic studies to trace nitrogen assimilation in plants and microorganisms.

- Medicine: Utilized in pharmacokinetic studies to understand nitrogen metabolism in the human body.

- Industry: Applied in the production of fertilizers and flame retardants, where isotopic labeling helps in understanding the behavior of nitrogen in different processes.

Vergleich Mit ähnlichen Verbindungen

Diammonium hydrogenphosphate-15N2 can be compared with other similar compounds such as:

- Ammonium dihydrogen phosphate (NH4H2PO4)

- Monoammonium phosphate (NH4H2PO4)

- Triammonium phosphate ((NH4)3PO4)

Uniqueness:

- Isotopic Labeling: The presence of nitrogen-15 makes this compound unique for tracing studies.

- Applications: Its use in scientific research for studying nitrogen pathways sets it apart from other ammonium phosphates.

Eigenschaften

IUPAC Name |

azanium;hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

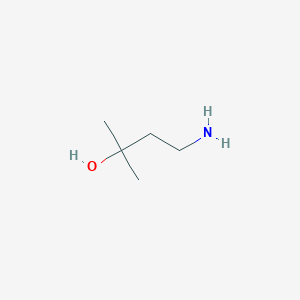

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

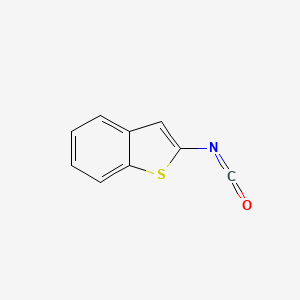

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

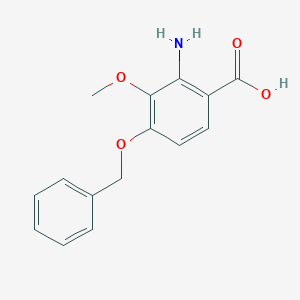

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)